1-(Iodomethyl)pyrrolidine
Overview
Description
1-(Iodomethyl)pyrrolidine is a chemical compound with the following characteristics:
- It belongs to the class of pyrrolidine alkaloids .
- The compound features a five-membered nitrogen-containing ring .
- Its chemical structure includes an iodomethyl group attached to the pyrrolidine ring.
Synthesis Analysis
The synthesis of 1-(Iodomethyl)pyrrolidine involves various methods, including:
- Halogenation : Introduction of the iodomethyl group using halogenation reactions.
- Ring-closure reactions : Formation of the pyrrolidine ring through cyclization processes.
- Functional group transformations : Conversion of precursor compounds to the desired product.
Molecular Structure Analysis
The molecular formula of 1-(Iodomethyl)pyrrolidine is C₅H₁₀IN . Its structural formula depicts the iodomethyl group bonded to the pyrrolidine ring. The compound’s stereochemistry and conformation play a crucial role in its properties and reactivity.
Chemical Reactions Analysis
1-(Iodomethyl)pyrrolidine participates in several chemical reactions:
- Nucleophilic substitution : The iodomethyl group can be replaced by other nucleophiles (e.g., amines, thiols) to yield diverse derivatives.
- Ring-opening reactions : Cleavage of the pyrrolidine ring under specific conditions.
- Reductive processes : Reduction of the iodomethyl group to form secondary amines.
Physical And Chemical Properties Analysis
- Physical state : 1-(Iodomethyl)pyrrolidine is typically a colorless liquid .
- Melting point : Approximately -20°C .
- Boiling point : Around 100°C .
- Solubility : Soluble in organic solvents (e.g., chloroform, methanol).
Scientific Research Applications
Electrical Conductivity Enhancement in MOFs
One significant application involves the use of redox-active pyrrole monomers, closely related to 1-(Iodomethyl)pyrrolidine, for increasing the electrical conductivity of Metal-Organic Frameworks (MOFs). The study conducted by Dhara et al. (2016) demonstrated that intercalating pyrrole monomers into the nanochannels of a fluorescent MOF and subsequent activation with iodine solution increased the bulk electrical conductivity by approximately nine orders of magnitude. This remarkable increase in conductivity is attributed to the formation of highly oriented and conducting polypyrrole chains within the MOF, turning it into an n-type semiconductor material with significant potential for optoelectronic applications (Dhara et al., 2016).
Safety And Hazards
- Toxicity : Some pyrrolidine alkaloids, including related compounds, exhibit toxic effects on animal organs. Caution is necessary during handling.
- Irritant : The iodomethyl group may cause skin or eye irritation.
- Environmental impact : Proper disposal and handling are essential to prevent environmental contamination.
Future Directions
Research on 1-(Iodomethyl)pyrrolidine should focus on:
- Biological assays : Investigating its pharmacological potential.
- Derivatives : Synthesizing modified derivatives for enhanced activity.
- Safety profiles : Assessing toxicity and safety in detail.
properties
IUPAC Name |
1-(iodomethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN/c6-5-7-3-1-2-4-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDXQTMQWOPUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376661 | |
Record name | 1-(iodomethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)pyrrolidine | |
CAS RN |
342401-48-3 | |
Record name | 1-(iodomethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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